molecular formula C15H13ClO B1347296 3-(4-Chlorophenyl)-1-phenylpropan-1-one CAS No. 5739-39-9

3-(4-Chlorophenyl)-1-phenylpropan-1-one

Cat. No. B1347296
CAS RN: 5739-39-9
M. Wt: 244.71 g/mol
InChI Key: RHAMWHONYCOKTQ-UHFFFAOYSA-N
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Scientific Research Applications

Spectroscopic Characterization and Crystal Structures

The compound 3-(4-Chlorophenyl)-1-phenylpropan-1-one, along with its derivatives, has been studied extensively in spectroscopic characterization and crystal structure analysis. One derivative, 4-chloroethcathinone, was characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and X-ray crystallography. These techniques confirmed the compound's purity and provided essential data for its identification (Kuś, Kusz, Książek, Pieprzyca, & Rojkiewicz, 2016).

Antibacterial and Antifungal Applications

Compounds structurally related to 3-(4-Chlorophenyl)-1-phenylpropan-1-one have been found to have specific antibacterial and antifungal applications. For instance, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride was designed as a pro-drug targeting anaerobic bacteria and demonstrated significant antibacterial properties (Dickens et al., 1991). Similarly, derivatives such as 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one exhibited notable antibacterial and antifungal activities in vitro (B'Bhatt & Sharma, 2017).

Nonlinear Optical Properties

Derivatives of 3-(4-Chlorophenyl)-1-phenylpropan-1-one have also been studied for their nonlinear optical properties. The molecule 3-(4-chlorophenyl)-1-(3-thienyl)-2-propen-1-one, for example, showed large nonlinear optical properties, as confirmed by powder second-harmonic generation measurements, highlighting its potential in materials science and photonics (He, Shi, & Su, 1994).

Molecular Docking and Antimicrobial Activity

Some studies have combined molecular docking and antimicrobial activity investigations to understand the compound's interactions with biological molecules. For example, a study on the antimicrobial activity of 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone also involved molecular docking simulations to predict its interactions with target proteins (Sivakumar et al., 2021).

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound and how to handle it safely19202122.


properties

IUPAC Name

3-(4-chlorophenyl)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10H,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAMWHONYCOKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80288460
Record name 3-(4-chlorophenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1-phenylpropan-1-one

CAS RN

5739-39-9
Record name 3-(4-Chlorophenyl)-1-phenyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5739-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 55904
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005739399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC55904
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-chlorophenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Silica gel (5.26 g) was added to a solution of 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one (0.636 g) and 3,5-bis(ethoxycarbonyl)-1,4-dihydro-2,6-dimethylpyridine (1 g) in toluene (20 ml). The slurry was stirred at 70° C. in the dark for 17 h. After removal of the solvent the residue was purified by flash chromatography on silica gel (petrol ether/ethyl acetate) to provide 3-(4-chlorophenyl)-1-phenylpropan-1-one (0.49 g) as colourless solid.
Quantity
0.636 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
M Pourayoubi, Z Shobeiri, G Bruno… - … Section E: Structure …, 2011 - scripts.iucr.org
The asymmetric C atom in the title compound, C21H17BrClNO, is in a slightly distorted tetrahedral environment and the NH unit adopts a gauche orientation with respect to the CO group…
Number of citations: 1 scripts.iucr.org
Y Siddaraju, KR Prabhu - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
Tetrabutyl ammonium iodide (TBAI) catalyzed α-aminoxylation of ketones using aq. TBHP as an oxidant has been accomplished. We have shown that the CDC (cross dehydrogenative …
Number of citations: 32 pubs.rsc.org
A Ghorbani-Choghamarani, P Zamani - Journal of Chemical Sciences, 2014 - Springer
An efficient, one-pot, four-component condensation of aldehydes, acetophenone (or propiophenone), acetyl chloride and acetonitrile in the presence of catalytic amounts of L-pyrrolidine…
Number of citations: 7 link.springer.com
J Lv, H Wu, Y Wang - 2010 - Wiley Online Library
A procedure for enantioselective organocatalytic conjugate additions of a variety of N‐heterocycles to α,β‐unsaturated enone systems is presented. The reactions are efficiently …
Z Shobeiri, M Pourayoubi, M Nečas… - Journal of the Iranian …, 2015 - Springer
LiF nano cubic, with an average particle size of 21.6 nm, was synthesized sonochemically, using tetrabutylammonium fluoride as the fluoride source and characterized by SEM-EDX …
Number of citations: 2 link.springer.com
H Yu, D Dong, Y Ouyang, Q Liu… - Letters in Organic …, 2005 - ingentaconnect.com
4,4-Bis(ethylthio)but-3-en-2-one 1a and 4,4-bis(benzylthio)but-3-en-2- one 1b have been investigated as non-thiolic and odorless thiol equivalents in thio-Michael addition. Promoted …
Number of citations: 28 www.ingentaconnect.com
F Li, J Ma, N Wang - The Journal of Organic Chemistry, 2014 - ACS Publications
A Cp*Ir complex bearing a functional bipyridonate ligand was found to be a highly effective and versatile catalyst for the α-alkylation of ketones with primary alcohols under extremely …
Number of citations: 122 pubs.acs.org
J Ma, N Wang, F Li - Asian Journal of Organic Chemistry, 2014 - Wiley Online Library
A strategy for the synthesis of α‐alkylated ketones via one‐pot, sequential, catalytic hydration of alkynes and α‐alkylation with alcohols was proposed and successfully accomplished. In …
Number of citations: 17 onlinelibrary.wiley.com
BD VAYEGHAN - International Journal of Pharmaceutical …, 2020 - search.ebscohost.com
Alzheimer's disease is a neurodegenerative disorder in which cholinergic neurons destroy specific parts of the brain and decrease acetylcholine levels. Therefore, enhancing …
Number of citations: 0 search.ebscohost.com
A Maji, A Singh, N Singh, K Ghosh - ChemCatChem, 2020 - Wiley Online Library
A new family of phosphine free organometallic ruthenium(II) catalysts (Ru1–Ru4) supported by bidentate NN Schiff base ligands (L 1 –L 4 where L 1 =N,N‐dimethyl‐4‐((2‐phenyl‐2‐(…

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